Cas no 438613-29-7 (6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid)
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylic acid
- 6-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID
- 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
- EN300-70128
- C9H4BrClO2S
- SB67075
- A848180
- 438613-29-7
- Benzo[b]thiophene-2-carboxylicacid, 6-bromo-3-chloro-
- 6-Bromo-3-Chlorobenzothiophene-2-Carboxylic Acid
- FT-0678484
- Methyl 3,6-dimethyl-3-hydroxy-6-heptenoate
- 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, AldrichCPR
- Cambridge id 7305320
- 6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylicacid
- MFCD02090814
- AKOS000291390
- F84470
- AK-968/41017485
- DTXSID00357061
- Z228589152
- SCHEMBL18050231
- BBL016656
- ALBB-000955
- STK427450
- DB-070486
- 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid
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- MDL: MFCD02090814
- Inchi: 1S/C9H4BrClO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13)
- InChI Key: YTGVICLKMKCFAJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=C(C(=O)O)SC=2C=1)Cl
Computed Properties
- Exact Mass: 289.88000
- Monoisotopic Mass: 289.88039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Density: 1.896±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.032 g/l) (25 º C),
- PSA: 65.54000
- LogP: 4.01540
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Security Information
- Hazard Category Code: R22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:Xi
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014591-250mg |
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid |
438613-29-7 | 95% | 250mg |
£61.00 | 2022-03-01 | |
| Fluorochem | 014591-1g |
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid |
438613-29-7 | 95% | 1g |
£122.00 | 2022-03-01 | |
| Fluorochem | 014591-2g |
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid |
438613-29-7 | 95% | 2g |
£200.00 | 2022-03-01 | |
| Alichem | A169004978-5g |
6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylic acid |
438613-29-7 | 95% | 5g |
$401.76 | 2023-09-01 | |
| Chemenu | CM113139-5g |
6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
438613-29-7 | 95% | 5g |
$348 | 2021-06-09 | |
| TRC | B416348-50mg |
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid |
438613-29-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416348-100mg |
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid |
438613-29-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B416348-500mg |
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid |
438613-29-7 | 500mg |
$ 210.00 | 2022-06-07 | ||
| Matrix Scientific | 028304-500mg |
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
438613-29-7 | 500mg |
$126.00 | 2023-09-06 | ||
| Chemenu | CM113139-5g |
6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
438613-29-7 | 95% | 5g |
$*** | 2023-05-30 |
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Suppliers
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid: A Key Compound in Medicinal Chemistry and Drug Discovery
6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid (CAS No. 438613-29-7) represents a pivotal molecule in the field of medicinal chemistry, with its unique structural features enabling diverse pharmacological applications. This compound, characterized by its benzothiophene scaffold and functional groups, has garnered significant attention for its potential in modulating biological targets. The benzothiophene core provides a versatile platform for further chemical modifications, while the 6-bromo and 3-chloro substituents introduce additional reactivity and selectivity. The carboxylic acid group at the 2-position contributes to its solubility and interaction potential with biological systems.
Recent advancements in drug discovery have highlighted the importance of benzothiophene derivatives in targeting various disease mechanisms. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 6-bromo-3-chloro-1-benzothiophene-2-carboxylic Acid exhibits promising antitumor activity against pancreatic cancer cells. The compound’s ability to inhibit the PI3K/AKT/mTOR pathway was identified as a key mechanism, suggesting its potential as a therapeutic agent for oncology. This finding aligns with growing interest in targeting metabolic pathways in cancer therapy.
Structural analysis of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid reveals its potential for scaffold hopping in drug design. The benzothiophene ring system, known for its ability to mimic natural ligands, offers a robust framework for designing molecules with high affinity for G protein-coupled receptors (GPCRs). A 2024 review in Drug Discovery Today emphasized the role of benzothiophene derivatives in modulating serotonin and dopamine receptors, which are critical in neurological disorders such as Parkinson’s disease and schizophrenia. This underscores the compound’s relevance in the development of neuropharmacological agents.
Functional group versatility further enhances the applicability of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid. The carboxylic acid moiety allows for conjugation with various pharmacophores, enabling the creation of prodrugs or hybrid molecules with improved bioavailability. A 2023 study in Bioorganic & Medicinal Chemistry explored the synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic Acid derivatives with enhanced solubility, demonstrating their utility in oral drug formulations. This highlights the compound’s potential in overcoming solubility challenges in drug delivery.
Computational studies have further validated the therapeutic potential of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid. Molecular docking simulations revealed strong interactions between the compound and the kinase domain of the EGFR (Epidermal Growth Factor Receptor), a target implicated in multiple cancers. A 2023 paper in Journal of Computational Chemistry reported that the 6-bromo and 3-chloro substituents contribute to the compound’s binding affinity by forming hydrogen bonds and hydrophobic interactions with the target protein. These findings support its exploration as an inhibitor of EGFR-driven malignancies.
Pharmacokinetic profiling of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid has also been a focus of recent research. A 2024 study published in Drug Metabolism and Disposition evaluated the compound’s metabolic stability and tissue distribution in preclinical models. The results indicated that the carboxylic acid group undergoes minimal hydrolysis, ensuring prolonged systemic exposure. This property is particularly valuable for chronic disease management, where sustained therapeutic effects are required.
Environmental and safety considerations are integral to the development of compounds like 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid. While the compound itself is not classified as a hazardous material, its synthesis and handling require adherence to standard laboratory protocols to ensure worker safety. A 2023 report in Green Chemistry highlighted the importance of sustainable synthesis methods for benzothiophene derivatives, emphasizing the role of green chemistry in reducing environmental impact. This aligns with the growing emphasis on eco-friendly practices in pharmaceutical research.
Collaborative efforts between academia and industry have accelerated the exploration of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid in drug discovery. A 2024 partnership between a university research group and a biopharmaceutical company led to the identification of novel derivatives with enhanced potency against multidrug-resistant pathogens. The study, published in ACS Chemical Biology, demonstrated the compound’s potential in addressing antimicrobial resistance, a critical global health challenge.
Future research directions for 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid include the exploration of its role in combination therapies. A 2023 preclinical study in Cancer Research investigated the synergistic effects of the compound with existing chemotherapy agents. The results showed that 6-bromo-3-chloro-1-benzothiophene-2-carboxylic Acid enhances the efficacy of standard treatments while reducing side effects, suggesting its potential as a chemosensitizer. This opens new avenues for personalized cancer therapies.
Technological advancements in synthetic chemistry have also expanded the possibilities for 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid derivatives. A 2024 study in Organic Letters described a novel catalytic method for the selective introduction of the 6-bromo and 3-chloro groups, enabling the rapid synthesis of diverse analogs. This innovation streamlines the drug discovery process, allowing for the efficient screening of compounds with tailored properties for specific therapeutic applications.
As the field of medicinal chemistry continues to evolve, 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid stands as a promising scaffold for the development of novel therapeutics. Its structural versatility, combined with recent scientific advancements, positions it as a key player in addressing complex medical challenges. Ongoing research is expected to further elucidate its potential in diverse therapeutic areas, solidifying its role in modern drug discovery.
For researchers and pharmaceutical companies, the exploration of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid represents an opportunity to innovate in drug design. Collaborative efforts, coupled with cutting-edge technologies, will be critical in translating these findings into clinical applications. The compound’s journey from laboratory to clinic exemplifies the dynamic nature of pharmaceutical research, driven by the pursuit of transformative therapies for global health.
Ultimately, the multifaceted potential of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid underscores its significance in the field of medicinal chemistry. As new studies continue to uncover its properties and applications, the compound remains a focal point for scientific inquiry and therapeutic development. Its story is a testament to the power of chemical innovation in addressing some of the most pressing health challenges of our time.
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